D-(-)-dimethyl tartrate physical properties melting point
D-(-)-dimethyl tartrate physical properties melting point
An In-depth Technical Guide to the Physical Properties and Melting Point Determination of D-(−)-Dimethyl Tartrate
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the physical properties of D-(−)-dimethyl tartrate, with a primary focus on its melting point. It is intended for researchers, scientists, and professionals in drug development who utilize this chiral building block in their work. The document delves into the theoretical underpinnings of melting point as a critical indicator of purity and provides detailed, field-proven protocols for its accurate determination.
Introduction to D-(−)-Dimethyl Tartrate: A Versatile Chiral Building Block
D-(−)-Dimethyl tartrate, also known as Dimethyl (2S,3S)-dihydroxysuccinate, is the dimethyl ester of D-(−)-tartaric acid. Its specific stereochemistry makes it a valuable chiral compound in the synthesis of pharmaceuticals and agrochemicals.[1] Researchers leverage D-(−)-dimethyl tartrate as a crucial starting material in asymmetric synthesis, which is essential for producing enantiomerically pure substances.[1] This role is particularly vital in the pharmaceutical industry, where the chirality of a molecule can significantly impact its efficacy and safety profile.[1] Beyond pharmaceuticals, it finds applications in the development of chiral catalysts and ligands, which improve the efficiency and selectivity of chemical reactions.[1]
Core Physical Properties of D-(−)-Dimethyl Tartrate
The physical characteristics of a compound are foundational to its application and handling in a laboratory setting. For D-(−)-dimethyl tartrate, these properties are well-defined and critical for its use in synthesis and analysis. It is important to note that as an enantiomer to L-(+)-dimethyl tartrate (CAS RN: 608-68-4), its physical properties, such as melting point and density, are identical. The distinguishing feature is the opposite direction in which it rotates plane-polarized light.
A summary of its key physical properties is presented below:
| Property | Value | Source(s) |
| CAS Number | 13171-64-7 | [1] |
| Molecular Formula | C₆H₁₀O₆ | [1][2] |
| Molecular Weight | 178.14 g/mol | [1][2][3] |
| Appearance | Transparent liquid or white mass solid / White to off-white crystalline powder | [1][2] |
| Melting Point | 57-60 °C (decomposes) | [2][4][5] |
| Optical Rotation | [α]D²⁰ = -20 to -23º (c=2.5 in water) | [1] |
| Solubility | Soluble in water | [4][5][6][7] |
| Density | ~1.238 g/mL at 25 °C | [4][5][8] |
The solubility of D-(−)-dimethyl tartrate in water is attributed to the presence of polar hydroxyl (-OH) groups, which can form hydrogen bonds with water molecules.[6]
The Melting Point: A Critical Parameter for Purity and Identification
The melting point is the temperature at which a solid transitions into a liquid. For a pure, crystalline organic compound, this transition occurs over a narrow, well-defined temperature range, often referred to as a "sharp" melting point (typically 0.5-1.0°C). This characteristic makes the melting point a fundamental criterion for both the identification of a substance and the assessment of its purity.
The presence of even small amounts of miscible impurities will typically cause a depression of the melting point and a broadening of the melting range.[9] Therefore, an observed melting point that is lower than the literature value and occurs over a wide range (e.g., >5°C) is a strong indication of an impure sample.[9]
Experimental Protocols for Melting Point Determination
Accurate determination of the melting point requires meticulous technique. Two common and reliable methods are the capillary melting point method and Differential Scanning Calorimetry (DSC).
The Capillary Melting Point Method
This traditional and widely used method relies on the visual observation of the sample's phase transition within a heated capillary tube. It is valued for its simplicity and accessibility.
Step-by-Step Methodology:
-
Sample Preparation: Ensure the D-(−)-dimethyl tartrate sample is completely dry, as residual solvent can act as an impurity and depress the melting point.[10] If the solid is granular, gently pulverize it into a fine powder on a porous plate or watch glass.[10][11]
-
Capillary Tube Loading: Take a glass capillary tube sealed at one end. Press the open end into the powdered sample to collect a small amount of material.[10] Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end, packing it tightly.[10][11] The final packed height of the sample should be approximately 2-3 mm.[12]
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of a melting point apparatus (e.g., a Mel-Temp).[10]
-
Heating and Determination:
-
Rapid Preliminary Measurement: If the approximate melting point is unknown, heat the sample at a rapid rate (10-20°C per minute) to get a rough estimate.[13] Allow the apparatus to cool before proceeding.
-
Accurate Measurement: With a fresh sample, heat rapidly until the temperature is about 15-20°C below the expected melting point.[10][14] Then, decrease the heating rate significantly to about 1-2°C per minute.[13][14] A slow heating rate is crucial to ensure the system remains in thermal equilibrium, allowing for an accurate reading.[10]
-
-
Recording the Melting Range:
-
Record the temperature at which the first droplet of liquid is observed. This is the beginning of the melting range.
-
Continue heating slowly and record the temperature at which the last solid crystal disappears, turning the sample into a completely transparent liquid. This marks the end of the melting range.[12]
-
Differential Scanning Calorimetry (DSC)
DSC is a powerful thermoanalytical technique that offers higher precision and more quantitative data than the capillary method. It measures the difference in heat flow between the sample and a reference as a function of temperature.[15][16] This technique is used to determine melting points, heat capacity, and other thermal transitions.[17]
General Principles and Causality:
When the D-(−)-dimethyl tartrate sample reaches its melting point, it undergoes an endothermic phase transition, meaning it absorbs heat to break the crystal lattice structure. The DSC instrument detects this absorption as an increase in heat flow to the sample to maintain the same temperature as the reference. This event is recorded as a peak on the DSC thermogram. The temperature at the peak of this endotherm is typically taken as the melting point (Tm).[18]
General Experimental Workflow:
-
Sample Preparation: Accurately weigh a small amount of the D-(−)-dimethyl tartrate sample (typically 1-5 mg) into a small aluminum DSC pan.
-
Encapsulation: Crimp the pan with a lid to encapsulate the sample.
-
Instrument Setup: Place the sample pan and an empty reference pan (used for baseline correction) into the DSC cell.
-
Thermal Program Execution: Program the instrument to heat the sample at a controlled linear rate (e.g., 10°C/min) through the expected melting range under an inert atmosphere (e.g., nitrogen).
-
Data Analysis: The resulting thermogram plots heat flow versus temperature. The melting point is determined by analyzing the endothermic peak. The onset temperature and the peak temperature are key data points derived from this analysis.
Conclusion
The melting point of D-(−)-dimethyl tartrate is a critical physical property, with a literature value in the range of 57-60 °C. This parameter serves as an essential benchmark for identity and purity assessment in research and drug development settings. Accurate determination hinges on the use of proper experimental techniques, whether employing the accessible capillary method or the highly quantitative DSC analysis. By adhering to the detailed protocols outlined in this guide, scientists can ensure the generation of reliable and reproducible data, thereby upholding the integrity of their synthetic and analytical work.
References
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National Center for Biotechnology Information. (n.d.). Diethyl tartrate. PubChem Compound Database. Retrieved from [Link]
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University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
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Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
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Pharmaffiliates. (n.d.). CAS No : 608-68-4 | Chemical Name : DIMETHYL-L-TARTRATE, (+)-. Retrieved from [Link]
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American Chemical Society Publications. (n.d.). Spectroscopic Investigation of the Structures of Dialkyl Tartrates and Their Cyclodextrin Complexes. The Journal of Physical Chemistry A. Retrieved from [Link]
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University of Glasgow. (n.d.). THE OPTICAL ROTATORY -PQTOSB OF CERTAIN TARTRATES. Retrieved from [Link]
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MIT Digital Lab Techniques Manual. (2010, February 4). Melting Point. YouTube. Retrieved from [Link]
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Master Organic Chemistry. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation. Retrieved from [Link]
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